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molecular formula C15H15FN4O B8790941 (4-Fluorophenyl)(2-(piperazin-1-yl)pyrimidin-5-yl)methanone

(4-Fluorophenyl)(2-(piperazin-1-yl)pyrimidin-5-yl)methanone

Cat. No. B8790941
M. Wt: 286.30 g/mol
InChI Key: MEKXTXCAIYGVMF-UHFFFAOYSA-N
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Patent
US09200002B2

Procedure details

To a solution of tert-butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)piperazine-1-carboxylate (8.2 g, 21.24 mmol) in dioxane (50 mL) was added HCl in dioxane (4 M, 20 mL). The reaction mixture was stirred at RT overnight. LCMS showed the reaction was completed. The mixture was concentrated to get the title compound as a light yellow solid (5.5 g, 90%). MS (ES+) C15H15FN4O requires: 286. found: 287 [M+H]+.
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:28]=[CH:27][C:5]([C:6]([C:8]2[CH:9]=[N:10][C:11]([N:14]3[CH2:19][CH2:18][N:17](C(OC(C)(C)C)=O)[CH2:16][CH2:15]3)=[N:12][CH:13]=2)=[O:7])=[CH:4][CH:3]=1.Cl>O1CCOCC1>[F:1][C:2]1[CH:28]=[CH:27][C:5]([C:6]([C:8]2[CH:9]=[N:10][C:11]([N:14]3[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]3)=[N:12][CH:13]=2)=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
FC1=CC=C(C(=O)C=2C=NC(=NC2)N2CCN(CC2)C(=O)OC(C)(C)C)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(=O)C=1C=NC(=NC1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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